molecular formula C6H5ClO2 B2620182 2-Chloro-1-(furan-2-yl)ethan-1-one CAS No. 55984-17-3

2-Chloro-1-(furan-2-yl)ethan-1-one

Cat. No.: B2620182
CAS No.: 55984-17-3
M. Wt: 144.55
InChI Key: IUFPPSVVHJDWAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(furan-2-yl)ethan-1-one is an organic compound with the molecular formula C6H5ClO2 It is a chlorinated derivative of ethanone, where the chlorine atom is attached to the first carbon and a furan ring is attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-1-(furan-2-yl)ethan-1-one can be synthesized through several methods. One common synthetic route involves the chlorination of 1-(furan-2-yl)ethanone. This reaction typically uses thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions . The reaction proceeds as follows:

C6H6O2+SOCl2C6H5ClO2+SO2+HCl\text{C}_6\text{H}_6\text{O}_2 + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_5\text{ClO}_2 + \text{SO}_2 + \text{HCl} C6​H6​O2​+SOCl2​→C6​H5​ClO2​+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(furan-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

    Nucleophilic Substitution: Formation of substituted ethanones.

    Oxidation: Formation of furan-2-carboxylic acid.

    Reduction: Formation of 2-chloro-1-(furan-2-yl)ethanol.

Scientific Research Applications

2-Chloro-1-(furan-2-yl)ethan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(furan-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(furan-2-yl)ethan-1-one is unique due to its specific substitution pattern and the presence of both a chlorine atom and a furan ring

Properties

IUPAC Name

2-chloro-1-(furan-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO2/c7-4-5(8)6-2-1-3-9-6/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFPPSVVHJDWAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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